molecular formula C14H20N2O B4085852 N-benzyl-2-(1-piperidinyl)acetamide CAS No. 72336-19-7

N-benzyl-2-(1-piperidinyl)acetamide

Cat. No. B4085852
CAS RN: 72336-19-7
M. Wt: 232.32 g/mol
InChI Key: LVXRORSBGFMVNL-UHFFFAOYSA-N
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Description

N-benzyl-2-(1-piperidinyl)acetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (NAEPP), is a synthetic compound that belongs to the family of nootropic drugs. It was first synthesized in the 1970s as a potential cognitive enhancer and has since been studied for its various applications in scientific research.

Mechanism of Action

The exact mechanism of action of NAEPP is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain, a neurotransmitter that is essential for learning and memory. It may also have an effect on other neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
NAEPP has been found to have various biochemical and physiological effects in animal studies. It has been shown to increase cerebral blood flow, improve glucose utilization in the brain, and reduce oxidative stress. It may also have an effect on the expression of certain genes involved in cognitive function.

Advantages and Limitations for Lab Experiments

NAEPP has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It has also been found to have low toxicity and few side effects in animal studies. However, it may have limited bioavailability and may not be effective in all animal models.

Future Directions

There are several potential future directions for research on NAEPP. It may be studied further for its potential use in the treatment of Alzheimer's disease and other cognitive disorders. It may also be studied for its potential use in enhancing cognitive function in healthy individuals. Additionally, further research may be conducted to better understand the mechanism of action of NAEPP and its effects on various neurotransmitters and genes involved in cognitive function.

Scientific Research Applications

NAEPP has been studied extensively for its potential applications in scientific research. It has been found to have neuroprotective effects, enhance memory and learning, and improve cognitive function in animal studies. It has also been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.

properties

IUPAC Name

N-benzyl-2-piperidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c17-14(12-16-9-5-2-6-10-16)15-11-13-7-3-1-4-8-13/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXRORSBGFMVNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70276790
Record name N-benzyl-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(piperidin-1-yl)acetamide

CAS RN

72336-19-7
Record name N-benzyl-2-(piperidin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70276790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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